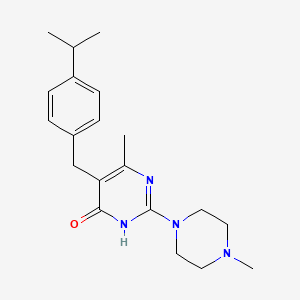![molecular formula C19H25N7O B6056607 2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-(1H-indol-4-ylmethyl)acetamide](/img/structure/B6056607.png)
2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-(1H-indol-4-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-(1H-indol-4-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrazole derivative and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-(1H-indol-4-ylmethyl)acetamide is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting various enzymes and proteins that are involved in the growth and proliferation of cancer cells, as well as in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-(1H-indol-4-ylmethyl)acetamide have been studied in various in vitro and in vivo models. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-(1H-indol-4-ylmethyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. However, the limitations of using this compound include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-(1H-indol-4-ylmethyl)acetamide. These include:
1. Further studies on the mechanism of action of the compound, to better understand its effects on cancer cells and other diseases.
2. Development of more efficient synthesis methods for the compound, to improve its solubility and reduce potential toxicity.
3. Development of new derivatives of the compound, to improve its efficacy and reduce potential side effects.
4. Clinical trials to evaluate the safety and efficacy of the compound as a therapeutic agent for various diseases.
In conclusion, 2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-(1H-indol-4-ylmethyl)acetamide is a promising compound that has potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound is needed to fully understand its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-(1H-indol-4-ylmethyl)acetamide can be synthesized through various methods. One of the commonly used methods is the reaction of N-(1H-indol-4-ylmethyl)acetamide with sodium azide and 1-azepanemethyl bromide. The reaction is carried out in the presence of a catalyst and yields the desired compound.
Aplicaciones Científicas De Investigación
2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-(1H-indol-4-ylmethyl)acetamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antifungal, and antibacterial properties. The compound has also been studied for its potential use as an anti-inflammatory agent, and as a treatment for neurological disorders.
Propiedades
IUPAC Name |
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(1H-indol-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c27-19(21-12-15-6-5-7-17-16(15)8-9-20-17)14-26-18(22-23-24-26)13-25-10-3-1-2-4-11-25/h5-9,20H,1-4,10-14H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVYROSRAMSLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=NN=NN2CC(=O)NCC3=C4C=CNC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(1H-indol-4-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6056531.png)
![3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,4,5-trichlorophenyl)propanamide](/img/structure/B6056539.png)
![2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)ethanol](/img/structure/B6056549.png)
![2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B6056563.png)
![2-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B6056571.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6056575.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6056584.png)
![2-({[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6056594.png)
![N-[4-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide](/img/structure/B6056600.png)
![4-{1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-3-piperidinyl}morpholine](/img/structure/B6056616.png)
![ethyl N-{3-[(2-ethoxy-2-oxoethyl)thio]-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl}glycinate](/img/structure/B6056620.png)
![5,11-bis[(2-methylphenyl)sulfonyl]dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B6056622.png)
![2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide](/img/structure/B6056624.png)